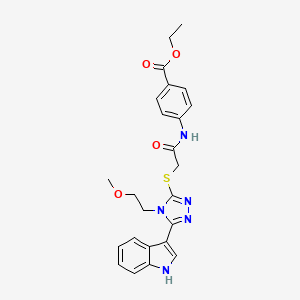
ethyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H25N5O4S and its molecular weight is 479.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The key steps include:
- Formation of the triazole ring : Utilizing 1H-indole derivatives and methoxyethyl groups.
- Thioamide formation : Introducing sulfur to create the thio linkage.
- Acetamido and benzoate coupling : Finalizing the structure through acetamido and benzoate functionalities.
Biological Activity
The biological activities of this compound have been evaluated through various assays, with promising results in several areas:
Anticancer Activity
Several studies have reported the anticancer properties of compounds containing triazole and indole moieties. For instance:
- In vitro studies : The compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 6.2 µM to 43.4 µM .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | Ethyl 4-(...) | 27.3 |
| HCT116 | Ethyl 4-(...) | 6.2 |
Antimicrobial Activity
Ethyl 4-(...) has shown significant antimicrobial effects against a range of pathogens:
- Bacterial Inhibition : It demonstrated comparable activity to standard antibiotics like streptomycin against various bacterial strains .
The proposed mechanism for the anticancer activity involves:
- Inhibition of cell proliferation : By inducing apoptosis in cancer cells.
- Modulation of metabolic pathways : Affecting enzyme activities related to cancer progression.
Case Studies
- Study on MCF-7 Cells : A recent study indicated that ethyl 4-(...) significantly reduced cell viability in MCF-7 cells compared to control groups, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Antimicrobial Efficacy : Research highlighted that compounds similar to ethyl 4-(...) exhibited potent antibacterial properties against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Propriétés
IUPAC Name |
ethyl 4-[[2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-3-33-23(31)16-8-10-17(11-9-16)26-21(30)15-34-24-28-27-22(29(24)12-13-32-2)19-14-25-20-7-5-4-6-18(19)20/h4-11,14,25H,3,12-13,15H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYMGSACLJHHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














